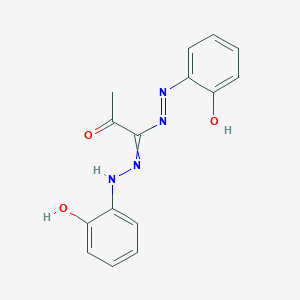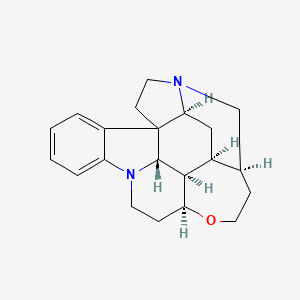
21,22-Dihydrostrychnidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21,22-Dihydrostrychnidine is a derivative of strychnine, an alkaloid known for its potent effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 21,22-Dihydrostrychnidine can be synthesized through the reduction of strychnine using lithium aluminium hydride in refluxing tetrahydrofuran . This method involves the hydrogenation of the strychnine molecule, leading to the formation of the dihydro derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale hydrogenation processes similar to those used in laboratory settings. These methods ensure the efficient and consistent production of the compound for research and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions: 21,22-Dihydrostrychnidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Further reduction can modify the structure, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Alkyl halides are often used in substitution reactions to form quaternary ammonium salts.
Major Products Formed: The major products formed from these reactions include various oxo and hydroxy derivatives, as well as quaternary ammonium salts, each with distinct chemical and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
21,22-Dihydrostrychnidine exerts its effects primarily through interactions with glycine receptors in the central nervous system. It acts as an antagonist, blocking the inhibitory effects of glycine and leading to increased neuronal excitability . This mechanism is similar to that of strychnine, but the specific structural modifications in this compound may result in different pharmacological profiles and therapeutic potentials.
Vergleich Mit ähnlichen Verbindungen
Strychnine: The parent compound, known for its potent convulsant effects.
Neostrychnine: A derivative with modifications at different positions on the molecule.
Isostrychnine: Another derivative with a different arrangement of atoms, leading to distinct pharmacological properties.
Uniqueness: 21,22-Dihydrostrychnidine is unique due to its specific structural modifications, which result in different chemical and biological properties compared to other strychnine derivatives. These differences make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2054-82-2 |
|---|---|
Molekularformel |
C21H26N2O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(4S,4aS,5aS,13aS,15aS,15bR)-2,3,4,4a,5,5a,7,8,13a,14,15,15a,15b,16-tetradecahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline |
InChI |
InChI=1S/C21H26N2O/c1-2-4-16-15(3-1)21-7-9-22-12-13-6-10-24-17-5-8-23(16)20(21)19(17)14(13)11-18(21)22/h1-4,13-14,17-20H,5-12H2/t13-,14+,17+,18+,19+,20+,21?/m1/s1 |
InChI-Schlüssel |
KZTJNVKGHFKUCI-JUCGOJCYSA-N |
Isomerische SMILES |
C1CN2[C@H]3[C@@H]4[C@H]1OCC[C@H]5[C@@H]4C[C@H]6C3(CCN6C5)C7=CC=CC=C72 |
Kanonische SMILES |
C1CN2C3C4C1OCCC5C4CC6C3(CCN6C5)C7=CC=CC=C72 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
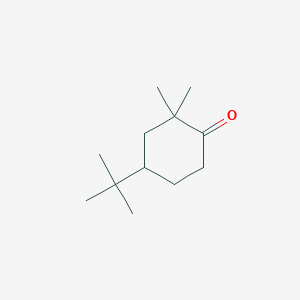


![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
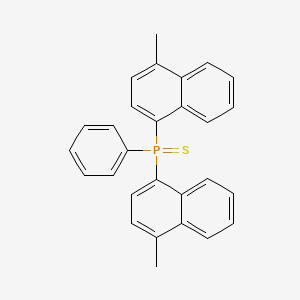
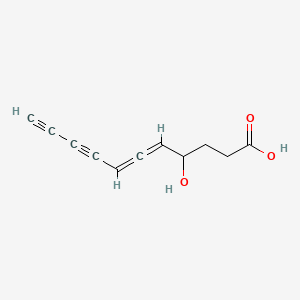
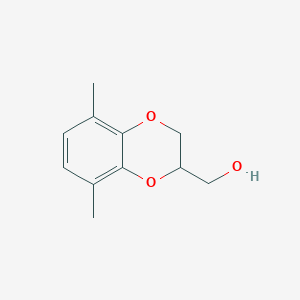


![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
